(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone
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Overview
Description
The compound (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including methoxy, phenoxy, isoquinoline, and morpholinosulfonyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline and 4-(morpholinosulfonyl)benzaldehyde. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
The compound (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The phenoxy and morpholinosulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating biological processes at the molecular level.
Medicine
The compound’s potential pharmacological properties can be explored for drug development. Its interactions with biological targets may lead to the discovery of new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings. Its chemical reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (4-Butylcyclohexyl){6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-2(1H)-isoquinolinyl}methanone
- 3,4-Dimethoxyphenethylamine
- 2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
Compared to similar compounds, (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone stands out due to its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C30H34N2O8S |
---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C30H34N2O8S/c1-36-26-6-4-5-7-27(26)40-20-25-24-19-29(38-3)28(37-2)18-22(24)12-13-32(25)30(33)21-8-10-23(11-9-21)41(34,35)31-14-16-39-17-15-31/h4-11,18-19,25H,12-17,20H2,1-3H3 |
InChI Key |
FIVKHRPJKPHTHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)OC)OC |
Origin of Product |
United States |
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